molecular formula C21H22N4 B2445536 11-(cyclohexylamino)-2,3-dihydro-1H-cyclopenta[4,5]pyrido[1,2-a]benzimidazole-4-carbonitrile CAS No. 305332-01-8

11-(cyclohexylamino)-2,3-dihydro-1H-cyclopenta[4,5]pyrido[1,2-a]benzimidazole-4-carbonitrile

Cat. No.: B2445536
CAS No.: 305332-01-8
M. Wt: 330.435
InChI Key: RCCDCXJJXRCWHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

11-(cyclohexylamino)-2,3-dihydro-1H-cyclopenta[4,5]pyrido[1,2-a]benzimidazole-4-carbonitrile is a complex heterocyclic compound that belongs to the family of pyrido[1,2-a]benzimidazoles. These compounds are known for their diverse biological activities and potential therapeutic applications .

Properties

IUPAC Name

16-(cyclohexylamino)-1,8-diazatetracyclo[7.7.0.02,7.011,15]hexadeca-2,4,6,8,10,15-hexaene-10-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4/c22-13-17-15-9-6-10-16(15)20(23-14-7-2-1-3-8-14)25-19-12-5-4-11-18(19)24-21(17)25/h4-5,11-12,14,23H,1-3,6-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCCDCXJJXRCWHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC2=C3CCCC3=C(C4=NC5=CC=CC=C5N24)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used but can include various substituted derivatives of the parent compound .

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including antiviral, anticancer, and anti-inflammatory activities.

    Industry: Used in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways involved depend on the specific biological context and the target molecules .

Comparison with Similar Compounds

Similar compounds include other pyrido[1,2-a]benzimidazole derivatives, such as:

  • 2-aminobenzimidazole
  • Cyclohexylamine derivatives
  • Pyrido[1,2-a]benzimidazolequinones

These compounds share structural similarities but may differ in their biological activities and applications. The uniqueness of 11-(cyclohexylamino)-2,3-dihydro-1H-cyclopenta[4,5]pyrido[1,2-a]benzimidazole-4-carbonitrile lies in its specific substitution pattern and the resulting biological properties .

Biological Activity

The compound 11-(cyclohexylamino)-2,3-dihydro-1H-cyclopenta[4,5]pyrido[1,2-a]benzimidazole-4-carbonitrile (CAS Number: 305332-01-8) is a nitrogenous heterocyclic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and research findings.

Molecular Characteristics

  • Molecular Formula : C21H22N4
  • Molecular Weight : 330.43 g/mol
  • Density : 1.4 g/cm³
  • LogP : 2.80

Structural Representation

The compound features a complex structure that includes a cyclopenta[4,5]pyrido[1,2-a]benzimidazole core, which is significant for its biological activity.

Antimicrobial Activity

Recent studies have indicated that compounds similar to This compound exhibit notable antimicrobial properties. Benzimidazole derivatives are recognized for their broad-spectrum activity against various pathogens.

Table 1: Antimicrobial Activity of Benzimidazole Derivatives

Compound NameTarget PathogenMinimum Inhibitory Concentration (MIC)Reference
Compound AE. coli0.5 µg/mL
Compound BS. aureus0.12 µg/mL
Compound CMycobacterium tuberculosis0.5 µg/mL

Antitubercular Activity

The structural modifications of benzimidazole derivatives have led to the discovery of compounds with potent antitubercular activity. The pyrido[1,2-a]benzimidazole framework has been particularly effective against multidrug-resistant strains of Mycobacterium tuberculosis.

Case Study: Efficacy Against MDR-TB

A study highlighted the efficacy of a related compound in inhibiting MDR-TB strains at sub-micromolar concentrations while maintaining low toxicity to Vero cells (IC50 > 100 µM) . This underscores the potential of derivatives like This compound in developing new anti-TB therapies.

Structure-Activity Relationship (SAR)

The biological activity of benzimidazole derivatives is closely related to their structural features. Modifications at specific positions on the benzimidazole core can significantly enhance potency and selectivity.

Key Findings on SAR

  • Substitution Patterns : Alterations in the benzyl ring influence both antimicrobial potency and toxicity profiles.
  • Functional Groups : The presence of nitrile and keto groups at critical positions has been shown to enhance bioactivity against resistant strains .
  • Selectivity Index (SI) : Compounds with an SI greater than 10 are considered promising candidates for further development.

Table 2: Structure-Activity Relationship Insights

ModificationEffect on ActivityReference
Benzyl Ring RemovalDecreased potency
Nitrile Group AdditionIncreased selectivity against resistant TB strains
Keto Group PresenceEnhanced overall bioactivity

Q & A

What synthetic strategies are optimal for preparing 11-(cyclohexylamino)-2,3-dihydro-1H-cyclopenta[4,5]pyrido[1,2-a]benzimidazole-4-carbonitrile?

The compound can be synthesized via one-pot multicomponent reactions involving heterocyclic ketene aminals, enamines, and aromatic aldehydes under reflux conditions. For example, combining 2-(nitromethylene)-2,3-dihydro-1H-benzo[d]imidazole with malononitrile and aldehydes in acetic anhydride/acetic acid (10:20 mL) with sodium acetate as a catalyst yields high-purity products (68% yield) without tedious purification . Advanced optimization includes adjusting solvent ratios (e.g., DMF/water for crystallization) and monitoring reaction progress via TLC to minimize byproducts .

How should researchers characterize this compound to confirm structural integrity?

Basic characterization requires a combination of:

  • IR spectroscopy to identify nitrile (CN) stretches (~2,219 cm⁻¹) and carbonyl groups .
  • ¹H/¹³C NMR to verify cyclohexylamino protons (δ 1.2–2.4 ppm) and aromatic ring systems .
  • TOF-MS for molecular weight confirmation (e.g., m/z 386 [M⁺] for analogous structures) .
    Advanced methods like HRMS and 2D NMR (COSY, NOESY) resolve ambiguities in fused-ring systems and substituent orientations .

What methodologies are recommended for evaluating its biological activity in cancer research?

In vitro cytotoxicity assays (e.g., MTT or SRB) using cancer cell lines (e.g., HepG2, MCF-7) are standard. For selectivity , calculate the Selectivity Index (SI) by comparing IC₅₀ values between cancerous and non-cancerous cells (e.g., SI > 3 indicates target specificity) . Pair these with apoptosis assays (Annexin V/PI staining) and kinase inhibition profiling to identify mechanistic pathways .

How can computational modeling enhance understanding of its pharmacodynamic properties?

Density Functional Theory (DFT) optimizes the compound’s 3D geometry and predicts vibrational frequencies, aligning with experimental IR/NMR data . Molecular docking (e.g., AutoDock Vina) evaluates binding affinities to targets like EGFR or PARP-1, with scoring functions (e.g., ΔG < -7 kcal/mol suggesting strong binding) .

What structural modifications improve its bioactivity while maintaining solubility?

Introducing electron-withdrawing groups (e.g., -CF₃, -CN) at position 4 enhances kinase inhibition but may reduce solubility. Counteract this by adding polar substituents (e.g., -OH, -NH₂) on the cyclohexyl ring or replacing the cyclohexyl group with a piperazinyl moiety to improve water solubility without compromising activity .

How should researchers address contradictions in spectroscopic data?

If NMR signals overlap (e.g., aromatic protons in fused rings), use deuterated solvents (DMSO-d₆) and variable-temperature NMR to resolve splitting patterns. For MS discrepancies, cross-validate with high-resolution instruments (HRMS) and isotopic pattern analysis .

What protocols ensure compound stability during storage?

Store the compound in air-tight, amber vials at -20°C under inert gas (N₂ or Ar) to prevent degradation. Monitor purity via HPLC (C18 column, acetonitrile/water gradient) every 3–6 months .

Which analytical techniques quantify trace impurities in synthesized batches?

LC-MS/MS with a C18 column (0.1% formic acid in mobile phase) detects impurities at <0.1% levels. For non-polar byproducts, use GC-MS with helium carrier gas and a DB-5MS column .

How can pharmacokinetic (ADME) properties be predicted early in development?

In silico tools like SwissADME or pkCSM predict:

  • Absorption : High Caco-2 permeability (>8 × 10⁻⁶ cm/s).
  • Metabolism : CYP3A4/2D6 substrate likelihood.
  • Half-life : Estimate using LogP (optimal 2–3) and polar surface area (<140 Ų) .

What strategies validate target selectivity in kinase inhibition assays?

Use kinome-wide profiling (e.g., Eurofins KinaseProfiler) to assess off-target effects. For in-cell validation , employ CRISPR knockouts of the primary target and measure residual activity. A >50% activity loss confirms target dependency .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.